molecular formula C9H6BrIN2O B15223701 6-Bromo-2-iodo-7-methoxyquinazoline CAS No. 914397-13-0

6-Bromo-2-iodo-7-methoxyquinazoline

Cat. No.: B15223701
CAS No.: 914397-13-0
M. Wt: 364.96 g/mol
InChI Key: UXBKGYAJNFMOJH-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-7-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H6BrIN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-Bromo-2-iodo-7-methoxyquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of 7-methoxyquinazoline. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Bromo-2-iodo-7-methoxyquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-iodo-7-methoxyquinazoline has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents.

    Biological Studies: The compound is used to study the biological activity of quinazoline derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-7-methoxyquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in antiproliferative effects on cancer cells or other biological activities .

Comparison with Similar Compounds

6-Bromo-2-iodo-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:

These compounds may exhibit different biological activities and chemical reactivity due to the variations in their substituents.

Properties

CAS No.

914397-13-0

Molecular Formula

C9H6BrIN2O

Molecular Weight

364.96 g/mol

IUPAC Name

6-bromo-2-iodo-7-methoxyquinazoline

InChI

InChI=1S/C9H6BrIN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3

InChI Key

UXBKGYAJNFMOJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)I)Br

Origin of Product

United States

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